2-Chloro-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid
Description
2-Chloro-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid is a sulfonamide-substituted benzoic acid derivative characterized by a chloro group at position 2, a sulfamoyl moiety at position 5 linked to a 3-(trifluoromethyl)phenyl group. This structure combines electron-withdrawing substituents (Cl, CF₃) with a sulfonamide bridge, which may enhance binding affinity in biological systems, particularly in enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
2-chloro-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO4S/c15-12-5-4-10(7-11(12)13(20)21)24(22,23)19-9-3-1-2-8(6-9)14(16,17)18/h1-7,19H,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALCSNQWIXSHNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the chlorination of 5-amino-2-chlorobenzoic acid, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The final step involves the sulfonation of the intermediate product to introduce the sulfamoyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while substitution reactions can produce a variety of new compounds with different functional groups replacing the chloro group.
Scientific Research Applications
2-Chloro-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-Chloro-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the sulfamoyl group can modulate its activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing the benzoic acid core and sulfonamide/aryl substituents. Key differences in substituent position, electronic effects, and molecular properties are highlighted.
Table 1: Structural and Molecular Comparison
Key Findings:
Substituent Effects: The 3-trifluoromethyl group in the target compound increases lipophilicity and metabolic stability compared to 4-trifluoromethoxy () or 3-chloro-4-methyl () analogs.
Synthetic Feasibility :
- Sulfonamide formation via coupling reactions (e.g., General Procedure A in ) is likely applicable to the target compound. However, trifluoromethyl groups may require specialized reagents, increasing synthesis complexity .
Pharmacological Implications :
- Benzofuran analogs () with sulfanyl groups exhibit pharmacological activity, suggesting that the sulfamoyl-benzoic acid scaffold (as in the target compound) could similarly target enzymes or receptors .
- AutoDock Vina () could predict binding modes of these compounds, with trifluoromethyl/trifluoromethoxy groups enhancing interactions with hydrophobic enzyme pockets .
Stability and Commercial Availability :
- ’s compound is discontinued, possibly due to stability or toxicity concerns, whereas the 4-trifluoromethoxy analog () remains available, indicating better performance in preclinical studies .
Biological Activity
2-Chloro-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This compound exhibits a unique structure that combines a chloro group, a trifluoromethyl group, and a sulfamoyl moiety, which contribute to its biological interactions.
Chemical Structure
The chemical formula for this compound is . The structural components are crucial for understanding its mechanism of action and biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various biological targets. The sulfonamide group can mimic the structure of natural substrates, allowing it to act as an enzyme inhibitor. This interaction often involves the formation of hydrogen bonds with active site residues in enzymes, leading to reduced enzymatic activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, making it a candidate for further development as an antibacterial agent.
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, potentially useful in treating inflammatory diseases.
- Enzyme Inhibition : It has been investigated for its inhibitory effects on key enzymes involved in metabolic pathways, which could have implications in drug design for metabolic disorders.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Enzyme inhibition | IC50 values for specific targets |
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Inflammation Model : In an animal model of inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting potential therapeutic use in inflammatory conditions.
- Enzyme Interaction Studies : Molecular docking studies revealed that the compound binds effectively to the active sites of enzymes like carbonic anhydrase II (CA-II), showing promise as an enzyme inhibitor with potential applications in treating conditions related to enzyme dysregulation.
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological activity of sulfonamide derivatives. The introduction of trifluoromethyl groups has been linked to increased lipophilicity and improved cellular uptake, which may enhance the compound's efficacy against targeted diseases.
Table 2: Synthesis Pathways
| Step | Description |
|---|---|
| Nitration | Introduction of nitro group into benzoic acid |
| Reduction | Conversion of nitro to amine |
| Sulfonation | Formation of sulfonamide using chlorosulfonic acid |
| Trifluoromethylation | Reaction with trifluoromethyl iodide |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Chloro-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling a sulfamoyl chloride derivative with a substituted benzoic acid precursor. Key reagents include nucleophiles (e.g., amines for substitution) and catalysts like palladium for coupling reactions. Reaction conditions such as solvent polarity (e.g., THF or DCM), temperature (60–100°C), and stoichiometric ratios significantly impact yield. For example, excess sulfamoyl chloride may improve substitution efficiency but could lead to byproducts .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural validation requires a combination of techniques:
- NMR Spectroscopy : To confirm the presence of the trifluoromethyl (-CF₃), sulfamoyl (-SO₂NH-), and chloro groups via characteristic splitting patterns (e.g., singlet for -CF₃ in NMR) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., observed m/z vs. calculated for ) .
- X-ray Crystallography : For unambiguous confirmation of the crystal structure, if single crystals are obtainable .
Q. What safety protocols are recommended when handling this compound in laboratory settings?
- Methodological Answer : Due to the sulfonamide group’s potential enzyme-inhibitory activity and halogenated aromatic rings’ toxicity, researchers should:
- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.
- Implement waste disposal protocols for halogenated organic compounds.
- Conduct preliminary cytotoxicity assays (e.g., MTT assay) to assess biological risks .
Advanced Research Questions
Q. How does the sulfamoyl group in this compound influence its enzyme inhibitory activity compared to analogs?
- Methodological Answer : The sulfamoyl group acts as a bioisostere for phosphate, enabling competitive inhibition of enzymes like carbonic anhydrase or tyrosine phosphatases. Compared to analogs lacking sulfonamide (e.g., 3-[(2-(trifluoromethyl)phenyl)amino]benzoic acid), this group enhances binding affinity via hydrogen bonding with active-site residues. Activity can be quantified using kinetic assays (e.g., determination via Lineweaver-Burk plots) .
Q. What computational approaches are optimal for predicting binding affinities of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina efficiently predict binding modes by optimizing ligand conformations within target pockets (e.g., PPARδ or Shp2 phosphatases). Multithreading accelerates calculations, and scoring functions evaluate van der Waals/electrostatic interactions .
- Molecular Dynamics (MD) Simulations : To assess binding stability over time (e.g., RMSD analysis of ligand-protein complexes) .
Q. How do structural modifications (e.g., halogen substitution) affect the compound’s pharmacological profile?
- Methodological Answer : Systematic SAR studies reveal:
| Modification | Impact | Example Compound |
|---|---|---|
| Chloro → Fluoro | Reduced steric hindrance; altered metabolism | 5-{[3-(Trifluoromethyl)phenyl]sulfamoyl}-2-fluorobenzoic acid |
| Trifluoromethyl → Methyl | Lower lipophilicity; decreased target affinity | 2-Chloro-5-{[3-methylphenyl]sulfamoyl}benzoic acid |
| Halogens at the 2-position (vs. 5-) may sterically hinder binding, as shown in enzyme inhibition assays . |
Q. What analytical techniques are most effective for assessing the compound’s stability under various conditions?
- Methodological Answer :
- HPLC-MS : Monitors degradation products in accelerated stability studies (e.g., exposure to heat/light).
- Thermogravimetric Analysis (TGA) : Evaluates thermal decomposition thresholds.
- pH-Dependent Solubility Tests : Identifies optimal storage conditions (e.g., buffered solutions at pH 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
